2,2'-Dipyridyl N,N'-dioxide

Overview

Description

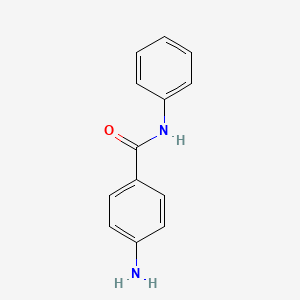

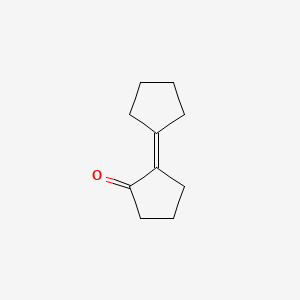

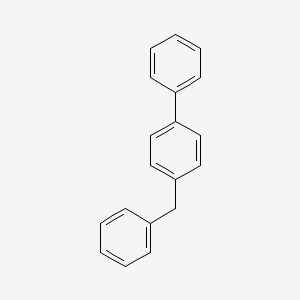

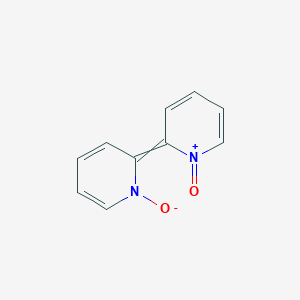

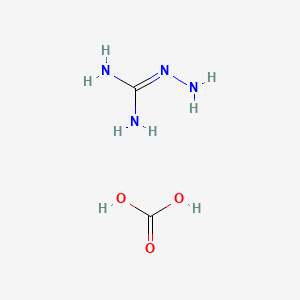

2,2’-Bipyridine, 1,1’-dioxide is an organic compound with the formula C₁₀H₈N₂O₂. It is a derivative of bipyridine, where each nitrogen atom is bonded to an oxygen atom, forming N-oxides. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various metal ions. Its unique structure and properties make it a subject of interest in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 2,2’-Bipyridine, 1,1’-dioxide (also known as bipyO2) is manganese (II) ions . It forms a homoleptic cationic complex with manganese (II) salts . The manganese (II) ions play a crucial role in the absorption and electrochemical features of the compound .

Mode of Action

The mode of action of 2,2’-Bipyridine, 1,1’-dioxide involves its interaction with manganese (II) ions to form a complex . The bipyO2 ligands exhibit κ2 coordination mode, forming seven-membered metallacycles . The environment of the manganese (II) ions is best described as octahedral, with scarce variations among the three cations in the asymmetric unit .

Biochemical Pathways

It’s known that the compound has been investigated for use as redox-active materials in organic flow batteries . The redox potential, the pKa for the second deprotonation reaction, and the solubility in aqueous solutions have been calculated for this purpose .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1881827 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of 2,2’-Bipyridine, 1,1’-dioxide is the formation of a complex with manganese (II) ions . This complex exhibits peculiar absorption and electrochemical features . The geometry of the complex changes only slightly upon oxidation, in agreement with the reversible electrochemical behavior experimentally observed .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 2,2’-Bipyridine, 1,1’-dioxide. For instance, the compound’s interaction with manganese (II) ions to form a complex was carried out under argon at room temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Bipyridine, 1,1’-dioxide typically involves the oxidation of 2,2’-bipyridine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide .

Industrial Production Methods

Industrial production of 2,2’-Bipyridine, 1,1’-dioxide follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity 2,2’-Bipyridine, 1,1’-dioxide suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’-Bipyridine, 1,1’-dioxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.

Reduction: Reduction reactions can convert the N-oxide back to the parent bipyridine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.

Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

Substitution: Various electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher N-oxide derivatives, while reduction restores the parent bipyridine .

Scientific Research Applications

2,2’-Bipyridine, 1,1’-dioxide has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing metal-based drugs.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: The parent compound without the N-oxide groups.

4,4’-Bipyridine: An isomer with nitrogen atoms at the 4,4’ positions.

1,10-Phenanthroline: A related bidentate ligand with a similar structure.

Uniqueness

2,2’-Bipyridine, 1,1’-dioxide is unique due to the presence of N-oxide groups, which enhance its electron-donating ability and influence its coordination chemistry. This makes it distinct from other bipyridine derivatives and related compounds .

Properties

IUPAC Name |

2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERMVCULDZOVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C[N+]2=O)N(C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Acros Organics MSDS] | |

| Record name | 2,2'-Dipyridyl N,N'-dioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7275-43-6 | |

| Record name | 2,2′-Bipyridine N,N′-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7275-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine, 1,1'-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007275436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7275-43-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bipyridyl 1,1'-Dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2′-Dipyridyl N,N′-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE8HPX9ZYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Bipyridine-1,1'-dioxide?

A1: 2,2'-Bipyridine-1,1'-dioxide has the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. [, ]

Q2: What is the spatial arrangement of the two pyridine rings in bpdo?

A2: The two pyridine rings in bpdo adopt a skewed conformation, not lying in the same plane. This skew conformation is influenced by the presence of the N-oxide groups and their steric interactions. [] The dihedral angle between the two rings can vary depending on the complex formed, but is generally large. For example, in the uncoordinated bpdo molecule, the dihedral angle is 67.5°. []

Q3: How does the presence of the N-oxide groups influence the structure and properties of bpdo?

A3: The N-oxide groups in bpdo increase its ability to act as a ligand by providing additional oxygen donor atoms for coordination to metal ions. They also influence the conformation of the molecule and can participate in hydrogen bonding interactions. [, ]

Q4: What types of metal ions does bpdo typically coordinate with?

A4: Bpdo has been shown to form complexes with a wide range of metal ions, including transition metals like manganese, copper, iron, cobalt, and lanthanides like europium, erbium, and neodymium. [, , , , , , , ]

Q5: Does bpdo coordinate to metal ions as a neutral or anionic ligand?

A5: Bpdo coordinates to metal ions as a neutral ligand, typically through both oxygen atoms of the N-oxide groups, forming a seven-membered chelate ring. [, , ]

Q6: How does the size of the lanthanide ion affect the structure of its complex with bpdo?

A6: The decreasing ionic radius across the lanthanide series influences the coordination geometry of the [Ln(bpdo)4]3+ complexes. Larger lanthanides like La and Ce adopt nearly cubic coordination geometries, while smaller lanthanides like Nd and those heavier exhibit distorted dodecahedral or square antiprismatic arrangements. This distortion is attributed to the steric crowding caused by the bulky bpdo ligands around the smaller metal ions. []

Q7: What is unique about the electronic absorption spectra of [Mn(bpdo)3]2+ complexes?

A7: [Mn(bpdo)3]2+ complexes display significant absorption in the visible region, which has been attributed to metal-to-ligand charge transfer (MLCT) transitions. [] This characteristic absorption makes these complexes potentially interesting for applications in photochemistry or as sensors.

Q8: How do substituents on the bpdo ligand affect the properties of its chromium(III) complexes?

A8: Studies on [Cr(4,4′-X2bpdo)3]3+ complexes, where X represents various substituents like H, Me, MeO, and EtO, revealed that electron-donating substituents on the bpdo ligand decrease the rates of isomerization and racemization. [] This suggests a correlation between the electronic properties of the substituents and the kinetic stability of the complexes.

Q9: What are some potential applications of bpdo and its metal complexes?

A9: Bpdo complexes have been explored for potential applications in various fields:

- Gas sensors: Some bpdo complexes, such as those with copper and iron, exhibit sensitivity towards ammonia, making them potential candidates for ammonia gas sensors. [, , ]

- Catalysis: Zinc complexes of bpdo have been investigated as catalysts for organic transformations. []

- Luminescent materials: Europium complexes of bpdo have been investigated for their luminescent properties, with potential applications in areas such as bioimaging and sensing. [, ]

- Magnetic materials: The magnetic properties of bpdo complexes, particularly those with cobalt and manganese, are an active area of research, with potential for applications in data storage and spintronics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-tert-Butyl-1-oxaspiro[2.5]octane](/img/structure/B1265637.png)